4-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
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Overview
Description
4-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a naphthalene sulfonyl group, an azetidine ring, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol.
Attachment of the Naphthalene Sulfonyl Group: The naphthalene sulfonyl group is introduced via a sulfonylation reaction, typically using naphthalene sulfonyl chloride and a base such as triethylamine.
Coupling with Pyridine Carboxamide: The final step involves coupling the azetidine derivative with pyridine-2-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene sulfonyl group and the azetidine ring are believed to play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]oxy}pyridine-3-carboxamide: Similar structure but with a different position of the carboxamide group.
4-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
The uniqueness of 4-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
4-(1-naphthalen-1-ylsulfonylazetidin-3-yl)oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c20-19(23)17-10-14(8-9-21-17)26-15-11-22(12-15)27(24,25)18-7-3-5-13-4-1-2-6-16(13)18/h1-10,15H,11-12H2,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBNBJYSLGFBNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)OC4=CC(=NC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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